molecular formula C22H27BrN2O5 B12416447 N'-[(3-bromophenyl)methyl]-N'-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide

N'-[(3-bromophenyl)methyl]-N'-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide

Cat. No.: B12416447
M. Wt: 479.4 g/mol
InChI Key: SZNMMWLGOPSQBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(3-bromophenyl)methyl]-N’-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide is a complex organic compound characterized by the presence of bromine, methoxy, and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3-bromophenyl)methyl]-N’-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an organic halide in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N’-[(3-bromophenyl)methyl]-N’-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of N’-[(3-bromophenyl)methyl]-N’-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit acetylcholinesterase activity, leading to altered nerve pulse transmission . The compound’s effects on oxidative stress and reactive oxygen species production are also areas of interest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(3-bromophenyl)methyl]-N’-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C22H27BrN2O5

Molecular Weight

479.4 g/mol

IUPAC Name

N'-[(3-bromophenyl)methyl]-N'-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide

InChI

InChI=1S/C22H27BrN2O5/c1-29-18-11-12-19(20(14-18)30-2)25(15-16-7-6-8-17(23)13-16)22(27)10-5-3-4-9-21(26)24-28/h6-8,11-14,28H,3-5,9-10,15H2,1-2H3,(H,24,26)

InChI Key

SZNMMWLGOPSQBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N(CC2=CC(=CC=C2)Br)C(=O)CCCCCC(=O)NO)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.